Nordeoxycholic acid disulfate
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Overview
Description
Nordeoxycholic acid disulfate is a bile acid derivative that plays a significant role in bile acid metabolism. It is a secondary bile acid formed through the metabolism of primary bile acids by intestinal microbiota. This compound is known for its unique chemical properties and biological functions, which distinguish it from other bile acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nordeoxycholic acid disulfate typically involves the sulfation of nordeoxycholic acid. This process can be carried out using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and specific reaction times to ensure complete sulfation.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of advanced purification techniques such as high-performance liquid chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Nordeoxycholic acid disulfate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Nordeoxycholic acid disulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bile acid metabolism and the effects of sulfation on bile acid properties.
Biology: Investigated for its role in regulating bile flow and cholesterol metabolism.
Medicine: Explored for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mechanism of Action
Nordeoxycholic acid disulfate exerts its effects through several molecular targets and pathways. It interacts with bile acid receptors such as the farnesoid X receptor and the G protein-coupled bile acid receptor. These interactions regulate the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences signaling pathways related to lipid and glucose metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Deoxycholic acid: A primary bile acid with similar metabolic pathways but different chemical properties.
Lithocholic acid: Another secondary bile acid with distinct biological functions.
Chenodeoxycholic acid: A primary bile acid with similar therapeutic applications but different molecular targets.
Uniqueness
Nordeoxycholic acid disulfate is unique due to its specific sulfation, which imparts distinct chemical and biological properties. This modification enhances its solubility and alters its interaction with bile acid receptors, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
124183-28-4 |
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Molecular Formula |
C23H38O10S2 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,12-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O10S2/c1-13(10-21(24)25)17-6-7-18-16-5-4-14-11-15(32-34(26,27)28)8-9-22(14,2)19(16)12-20(23(17,18)3)33-35(29,30)31/h13-20H,4-12H2,1-3H3,(H,24,25)(H,26,27,28)(H,29,30,31)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 |
InChI Key |
PZNXZOVYTZDYNB-AHFDLSHQSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Origin of Product |
United States |
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